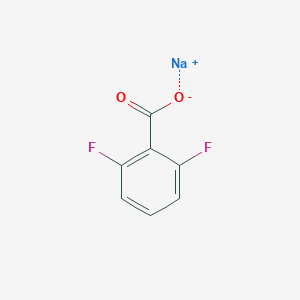

Sodium 2,6-difluorobenzoate

概要

説明

Sodium 2,6-difluorobenzoate, or 2,6-DFB, is an organic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water and other polar solvents. 2,6-DFB is most commonly used as a reagent in synthetic chemistry, as a catalyst in organic reactions, and as an inhibitor in biochemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has a wide range of applications in the laboratory and is used in a variety of scientific research applications.

科学的研究の応用

Synthesis and Medicinal Applications

Sodium 2,6-difluorobenzoate plays a crucial role in medicinal chemistry, particularly in the synthesis of antiepileptic drugs. A notable example is the synthesis of Rufinamide, an antiepileptic medicine, using 2,6-difluorobenzoic acid as a starting material. This process involves a series of reactions, including esterification, reduction, halogenation, and amidation, culminating in the creation of Rufinamide, with its structure confirmed through various spectroscopic methods (Quan Zhe-shan, 2004).

Crystal Structures and Complex Formation

Research also focuses on the crystal structures and complex formation capabilities of this compound derivatives. For example, studies on dibenzo-18-crown-6 sodium isopolytungstates have revealed novel organic-inorganic sandwich-type structures, where crown ether-sodium complexes coordinate with tungsten-oxygen atoms (Yang-guang Li et al., 2002). Such studies are significant for understanding the intricate interactions in crystalline substances and their potential applications in various fields, including materials science.

Green Chemistry Applications

In green chemistry, this compound is involved in environmentally friendly processes. For instance, the non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water represents a green preparation technology, reducing waste water pollution (Ren Haoming, 2011). This approach is crucial for sustainable industrial practices, offering a cleaner and more efficient method for synthesizing valuable chemical intermediates.

Battery Technology

This compound derivatives have also found applications in battery technology. For example, research on tailored sodium salts for battery applications, such as sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate, highlights their potential in creating efficient sodium electrolytes for liquid nonaqueous sodium batteries (A. Plewa-Marczewska et al., 2014). These advancements contribute to the development of alternative energy storage solutions, which are increasingly important in the context of renewable energy and electric vehicles.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 2,6-difluorobenzoate can be achieved through the reaction of 2,6-difluorobenzoic acid with sodium hydroxide.", "Starting Materials": ["2,6-difluorobenzoic acid", "sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 2,6-difluorobenzoic acid in water", "Step 2: Add sodium hydroxide to the solution", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter off any precipitate", "Step 5: Wash the precipitate with water and dry it to obtain Sodium 2,6-difluorobenzoate as a white crystalline solid." ] } | |

| 6185-28-0 | |

分子式 |

C7H4F2NaO2 |

分子量 |

181.09 g/mol |

IUPAC名 |

sodium;2,6-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |

InChIキー |

WNIQENZFLQALAX-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |

SMILES |

C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |

正規SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)F.[Na] |

| 6185-28-0 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

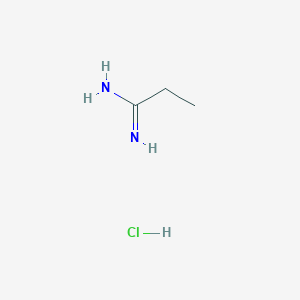

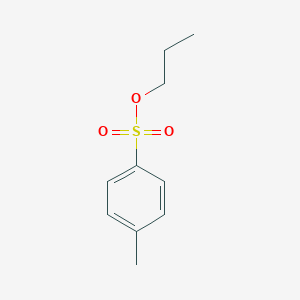

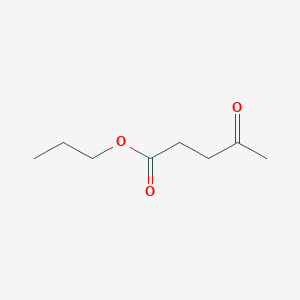

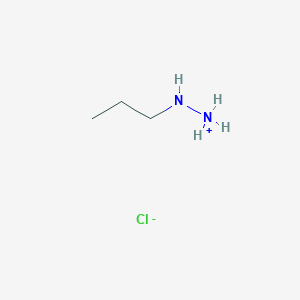

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

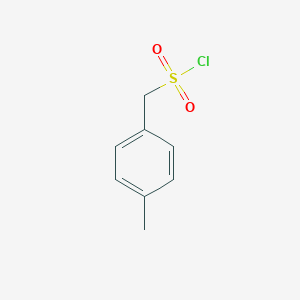

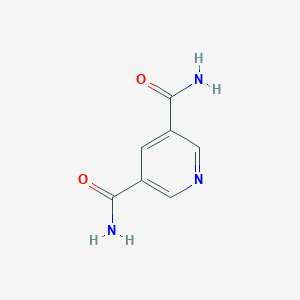

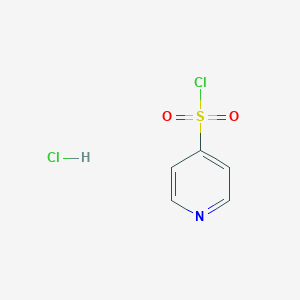

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)